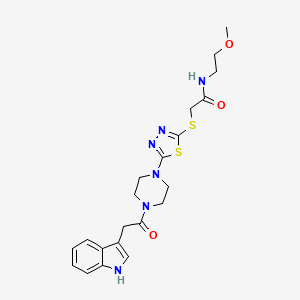

2-((5-(4-(2-(1H-indol-3-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide

描述

The compound 2-((5-(4-(2-(1H-indol-3-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide is a structurally complex molecule featuring a 1,3,4-thiadiazole core linked to a piperazine moiety substituted with an indole-acetyl group. The thiadiazole ring is further functionalized with a thioether bridge connected to a methoxyethyl acetamide side chain. This design integrates pharmacophores known for diverse bioactivities, including acetylcholinesterase (AChE) inhibition, antimicrobial properties, and receptor modulation .

属性

IUPAC Name |

2-[[5-[4-[2-(1H-indol-3-yl)acetyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-methoxyethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N6O3S2/c1-30-11-6-22-18(28)14-31-21-25-24-20(32-21)27-9-7-26(8-10-27)19(29)12-15-13-23-17-5-3-2-4-16(15)17/h2-5,13,23H,6-12,14H2,1H3,(H,22,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDZMXFWAEHHDRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)CC3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N6O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-((5-(4-(2-(1H-indol-3-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide is a complex molecule that incorporates an indole moiety, a piperazine linker, and a thiadiazole scaffold. This structure suggests potential biological activities based on the pharmacological properties attributed to its individual components. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Structural Overview

The compound can be broken down into several key components:

- Indole Moiety : Known for its role in various biological activities including anticancer and antimicrobial properties.

- Piperazine Linker : Often used in drug design for its ability to enhance solubility and bioavailability.

- Thiadiazole Scaffold : Recognized for its diverse pharmacological activities such as anticancer, anti-inflammatory, and antimicrobial effects.

Anticancer Properties

Several studies have highlighted the anticancer potential of thiadiazole derivatives. The presence of the 1,3,4-thiadiazole ring is particularly notable for its cytotoxic effects against various cancer cell lines. For instance:

- A study demonstrated that derivatives of 1,3,4-thiadiazole exhibited significant cytotoxicity against human breast cancer (T47D), colon cancer (HT-29), and leukemia cells (Jurkat) .

- The compound's structure may facilitate interactions with cellular targets involved in cancer proliferation and survival.

Antimicrobial Activity

The 1,3,4-thiadiazole moiety has been associated with antimicrobial effects. Research indicates that compounds containing this scaffold can inhibit the growth of various bacterial strains:

- Antibacterial Activity : Thiadiazole derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria. For example, a derivative was found to exhibit a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .

Neuroprotective Effects

The indole component is linked to neuroprotective activities. Compounds containing indoles have been reported to mitigate neurodegenerative processes:

- In animal models, indole derivatives have demonstrated protective effects against oxidative stress and apoptosis in neuronal cells .

The mechanisms underlying the biological activities of this compound can be attributed to several factors:

- Inhibition of Enzymatic Activity : Thiadiazole derivatives often act by inhibiting enzymes critical for cancer cell metabolism.

- Interaction with Receptors : The piperazine moiety may interact with neurotransmitter receptors or other cellular targets, influencing signaling pathways related to cell survival and apoptosis.

- Modulation of Reactive Oxygen Species (ROS) : Indoles are known to modulate oxidative stress levels within cells, which can lead to enhanced survival in neuroprotective contexts.

Study 1: Anticancer Efficacy

In vitro studies involving derivatives similar to the target compound demonstrated significant cytotoxicity in various cancer cell lines. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Thiadiazole Derivative A | T47D | 10 |

| Thiadiazole Derivative B | HT-29 | 15 |

These results indicate that modifications in the thiadiazole structure can lead to enhanced anticancer activity .

Study 2: Antimicrobial Activity

A comparative study assessed the antimicrobial activity of various thiadiazole derivatives:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound C | E. coli | 32 |

| Compound D | S. aureus | 16 |

These findings suggest that specific substitutions on the thiadiazole ring can significantly influence antimicrobial potency .

科学研究应用

Anticancer Activity

Research indicates that compounds containing indole and thiadiazole structures exhibit significant anticancer properties. For instance:

- In vitro studies have shown that derivatives similar to this compound can inhibit the proliferation of various cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer) cells .

- The mechanism of action is believed to involve the induction of apoptosis and disruption of cell cycle progression.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

- Studies suggest that thiadiazole-containing compounds demonstrate effective antibacterial properties against both Gram-positive and Gram-negative bacteria .

- The incorporation of the indole moiety may enhance the compound's ability to penetrate bacterial membranes, increasing its efficacy.

Anti-inflammatory Effects

Preliminary research indicates that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .

Case Study: Anticancer Efficacy

In a study conducted by researchers at MD Anderson Cancer Center, a series of thiadiazole derivatives were synthesized and tested against various cancer cell lines. The results indicated that certain substitutions on the thiadiazole ring significantly enhanced cytotoxicity against HeLa cells, with IC50 values in the low micromolar range .

Case Study: Antimicrobial Activity

Another study focused on evaluating the antimicrobial efficacy of similar indole-thiadiazole derivatives against common pathogens like Escherichia coli and Staphylococcus aureus. The results showed promising minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

相似化合物的比较

Table 1: Structural and Functional Comparison

Functional Insights

The methoxyethyl acetamide side chain improves aqueous solubility relative to the methylisoxazole (Entry 2) or ethyl thiadiazole (Entry 3) groups, which are more lipophilic .

Enzyme Inhibition :

- Piperazine-linked thiadiazoles (e.g., Entry 4) demonstrate potent AChE inhibition (IC₅₀ < 1 µM), attributed to their ability to bind both the catalytic site and peripheral anionic site of AChE . The target compound’s indole group may further modulate this activity via π-π stacking with aromatic residues.

Antimicrobial Activity :

- The 3,4-dimethoxyphenyl derivative (Entry 2) shows broad-spectrum antimicrobial activity (MIC: 4–16 µg/mL against S. aureus and E. coli), likely due to membrane disruption via hydrophobic interactions . The target compound’s indole moiety may offer similar efficacy but with reduced cytotoxicity.

常见问题

Q. What synthetic strategies are optimal for constructing the 1,3,4-thiadiazole core in this compound?

The 1,3,4-thiadiazole ring is typically synthesized via cyclization of thiosemicarbazides under acidic or oxidative conditions. For example, in analogous compounds, thiosemicarbazide derivatives are treated with concentrated sulfuric acid or phosphorus oxychloride (POCl₃) to induce cyclization . Key parameters include solvent choice (e.g., ethanol or DMF), temperature (80–120°C), and catalyst (e.g., K₂CO₃ for thiol coupling reactions). Reaction progress should be monitored via TLC or HPLC to optimize yield and purity .

Q. How should researchers characterize the compound’s structural integrity and purity?

A multi-technique approach is recommended:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm backbone connectivity, particularly for the indole, piperazine, and thiadiazole moieties .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula .

- Elemental Analysis : Compare calculated vs. experimental C, H, N, S content to assess purity (>95% ideal) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities .

Q. What in vitro assays are suitable for initial evaluation of antimicrobial activity?

- Broth Microdilution Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains to determine minimum inhibitory concentrations (MICs) .

- Fungal Susceptibility Testing : Use Candida albicans in RPMI-1640 medium .

- Positive Controls : Compare to established drugs like ciprofloxacin or fluconazole .

Advanced Research Questions

Q. How can computational methods guide the optimization of synthesis pathways?

Quantum chemical calculations (e.g., DFT) and reaction path searches can predict intermediates and transition states, reducing trial-and-error experimentation. For instance, ICReDD’s approach integrates computational modeling (e.g., Gaussian 16) with experimental validation to identify optimal solvents and catalysts . Reaction barriers for thiadiazole cyclization can be calculated to prioritize high-yield conditions .

Q. What methodologies resolve contradictions in spectral data during structural elucidation?

- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals in crowded regions (e.g., piperazine protons) .

- X-ray Crystallography : Definitive confirmation of stereochemistry and crystal packing, as demonstrated for related acetamide derivatives .

- Dynamic NMR Experiments : Assess rotational barriers in flexible moieties (e.g., methoxyethyl groups) at variable temperatures .

Q. How to design a structure-activity relationship (SAR) study focusing on the indole and thiadiazole moieties?

- Variations : Synthesize analogs with substituents at the indole C5 position (e.g., halogens, methyl groups) and thiadiazole sulfur atoms (e.g., sulfoxide/sulfone derivatives) .

- Biological Testing : Compare IC₅₀ values in target assays (e.g., kinase inhibition or antiproliferative activity) .

- Data Analysis : Use multivariate regression to correlate substituent properties (Hammett σ, LogP) with activity .

Q. What in vivo models are appropriate for evaluating anticancer efficacy and toxicity?

- Xenograft Models : Implant human cancer cells (e.g., HCT-116 colorectal) into immunodeficient mice. Administer the compound intravenously (10–50 mg/kg) and monitor tumor volume vs. controls .

- Toxicity Screening : Assess liver/kidney function via serum ALT, AST, and creatinine levels. Histopathology of major organs post-trial is critical .

Q. How can molecular docking predict binding modes to biological targets?

- Target Selection : Prioritize receptors with structural homology to known indole-acetamide targets (e.g., serotonin receptors, kinase domains) .

- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations. Validate with MD simulations (100 ns) to assess binding stability .

- Experimental Validation : Compare docking scores with SPR-measured binding affinities (KD values) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。